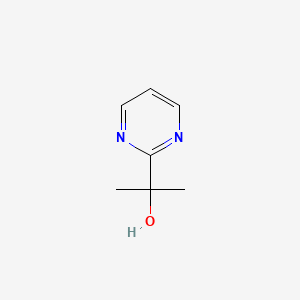

2-(Pyrimidin-2-yl)propan-2-ol

Description

Significance of Pyrimidine-Containing Compounds in Contemporary Chemical Research

Pyrimidine (B1678525), a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature. scispace.com It forms the core structure of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. ignited.inscispace.com This inherent biological relevance has long inspired medicinal chemists to explore the therapeutic potential of synthetic pyrimidine derivatives. researchgate.net

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of compounds with varied pharmacological activities. gsconlinepress.com Consequently, pyrimidine derivatives have been successfully developed into drugs with applications across numerous therapeutic areas, including:

Anticancer agents: Many pyrimidine-based antimetabolites, such as 5-fluorouracil, interfere with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells. gsconlinepress.comresearchgate.net

Antimicrobial agents: The pyrimidine core is found in various antibacterial, antifungal, and antiviral drugs. nih.govresearchgate.net Researchers are actively developing new pyrimidine derivatives to combat the growing challenge of microbial resistance. researchgate.net

Anti-inflammatory drugs: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties. gsconlinepress.com

Central nervous system (CNS) agents: The pyrimidine scaffold has been incorporated into compounds targeting the CNS, including anticonvulsants and antidepressants. nih.gov

The continued interest in pyrimidine-containing compounds stems from their proven track record in drug discovery and the vast, underexplored chemical space they represent. researchgate.net

Overview of Isopropyl Alcohol Derivatives as Synthetic Building Blocks

Isopropyl alcohol, also known as propan-2-ol, is a simple secondary alcohol that serves as a versatile reagent and building block in organic synthesis. wikipedia.orghmdb.ca Its derivatives, which feature the isopropanol (B130326) moiety attached to various other chemical structures, are of significant interest to chemists for several reasons.

The hydroxyl group of isopropyl alcohol can be readily transformed into other functional groups, allowing for the construction of more complex molecules. wikipedia.org For instance, it can be oxidized to form a ketone (acetone) or used in reactions to create ethers and esters. wikipedia.org Furthermore, the isopropyl group itself can influence the properties of a molecule, affecting its solubility, steric hindrance, and biological activity.

In the context of medicinal chemistry, the incorporation of an isopropyl alcohol derivative can be a strategic move to enhance a compound's drug-like properties. The hydroxyl group can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors.

Identification of Research Gaps and the Scholarly Rationale for Investigating 2-(Pyrimidin-2-yl)propan-2-ol

The convergence of the well-established importance of the pyrimidine scaffold and the synthetic utility of isopropyl alcohol derivatives provides a strong rationale for the investigation of this compound. This specific compound, which combines a pyrimidine ring with a tertiary alcohol derived from isopropanol, represents a unique chemical entity with the potential for novel biological activities.

While extensive research has been conducted on various pyrimidine derivatives, the specific substitution pattern found in this compound may offer distinct advantages. The tertiary alcohol functionality, in particular, could lead to unique steric and electronic properties compared to primary or secondary alcohol derivatives.

The investigation of this compound is driven by the need to explore new chemical spaces and identify novel pharmacophores. By synthesizing and characterizing this compound, researchers can gain valuable insights into its chemical reactivity, three-dimensional structure, and potential interactions with biological targets. This knowledge can then be used to design and develop new therapeutic agents with improved efficacy and selectivity.

A search of existing literature and patent databases reveals that while related structures have been explored, this compound itself may not have been extensively studied. This represents a clear research gap and a compelling opportunity to contribute new knowledge to the field of medicinal chemistry. The synthesis of this compound can be approached through methods such as the reaction of a pyrimidine-based starting material with a suitable Grignard reagent, like methylmagnesium bromide, reacting with a pyrimidine carboxylic acid ester. chemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H10N2O | PubChem nih.gov |

| Molecular Weight | 138.17 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 1351763-57-9 | PubChem nih.gov |

| SMILES | CC(C)(C1=NC=CC=N1)O | PubChem uni.lu |

| InChIKey | ZNZRVANGLTZTCR-UHFFFAOYSA-N | PubChem nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-pyrimidin-2-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-7(2,10)6-8-4-3-5-9-6/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZRVANGLTZTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351763-57-9 | |

| Record name | 2-(pyrimidin-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Design for 2 Pyrimidin 2 Yl Propan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 2-(pyrimidin-2-yl)propan-2-ol (Target Molecule) reveals several key disconnections. The most intuitive disconnection is at the C-C bond between the pyrimidine (B1678525) ring and the propan-2-ol moiety. This leads to a pyrimidinyl nucleophile and an acetone (B3395972) electrophile, or a pyrimidinyl electrophile and an acetone-derived nucleophile.

A primary retrosynthetic approach involves disconnecting the tertiary alcohol. This disconnection points to the use of a Grignard reagent, suggesting the reaction of a pyrimidinylmagnesium halide with acetone. socratic.orgbyjus.com Alternatively, the pyrimidine ring can be constructed in the final steps of the synthesis, a strategy often employed in multicomponent reactions.

Direct Synthetic Routes to this compound

Several direct synthetic routes have been developed for the synthesis of this compound, leveraging organometallic reagents, and other modern synthetic methods.

Organometallic Reagent-Mediated Synthesis (e.g., Grignard Reactions)

A common and effective method for the synthesis of this compound involves the reaction of a suitable pyrimidine precursor with an organometallic reagent. The Grignard reaction is a prime example of this approach.

One documented synthesis starts from methyl pyrimidine-2-carboxylate (B12357736). chemicalbook.com This ester is treated with methylmagnesium bromide, a Grignard reagent, to yield the desired tertiary alcohol. The reaction proceeds via nucleophilic acyl substitution followed by a second nucleophilic addition to the intermediate ketone.

Reaction Scheme: Methyl pyrimidine-2-carboxylate + Methylmagnesium bromide → this compound

This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (0 °C) to control the reactivity of the Grignard reagent. chemicalbook.com Subsequent workup with an acid, such as aqueous hydrogen chloride, is necessary to protonate the alkoxide intermediate and afford the final alcohol product. chemicalbook.com A reported yield for this specific transformation is 75%. chemicalbook.com

The following table summarizes the reaction conditions for the Grignard synthesis of this compound:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Workup | Yield | Reference |

| Methyl pyrimidine-2-carboxylate | Methylmagnesium bromide (3M in Et2O) | THF | 0 °C to RT | 2.5 h | 2M HCl | 75% | chemicalbook.com |

Reductive and Oxidative Pathways to Pyrimidine-Alcohols

While direct synthesis via Grignard reagents is common, reductive and oxidative pathways can also be envisioned for the synthesis of pyrimidine-alcohols, although specific examples for this compound are less documented. In general, a pyrimidinyl ketone could be reduced to a secondary alcohol, but this would not yield the target tertiary alcohol.

However, related transformations highlight the potential of such pathways. For instance, the oxidation of a suitable precursor alcohol can be a key step in the synthesis of functionalized pyrimidines. rsc.orgrsc.org Palladium-catalyzed aerobic oxidation of a primary alcohol to an aldehyde has been reported as a step in a telescoped flow synthesis of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. rsc.orgrsc.org This aldehyde can then undergo further reactions. While not a direct synthesis of this compound, this demonstrates the utility of oxidation in manipulating pyrimidine side chains.

Multicomponent Reaction Strategies for Pyrimidine Functionalization

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like functionalized pyrimidines in a single step. acs.orgnih.govrsc.orgrsc.org These reactions are particularly valuable for building molecular diversity.

An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgnih.gov This method allows for the regioselective synthesis of highly substituted pyrimidines. While this specific MCR may not directly yield this compound, the principle of constructing the pyrimidine ring from simpler building blocks is a powerful strategy that could be adapted for this target. The key advantage of MCRs is the formation of multiple bonds in one pot, which can significantly shorten synthetic sequences. rsc.org

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

The synthesis of this compound itself does not involve stereoselectivity as the target molecule is achiral. However, the principles of chemo- and regioselectivity are crucial, particularly when dealing with substituted pyrimidines or more complex synthetic routes.

Chemoselectivity is paramount in the Grignard synthesis. The Grignard reagent must selectively attack the ester carbonyl group over any other potentially reactive functional groups on the pyrimidine ring. The choice of a relatively non-reactive pyrimidine core is therefore important.

While not directly applicable to the achiral this compound, the synthesis of chiral pyrimidine-containing alcohols often requires stereoselective methods. Chemoenzymatic synthesis, for example, has been employed for the kinetic resolution of racemic alcohols containing a heterocyclic moiety, highlighting the importance of stereocontrol in related systems. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Applying green chemistry principles to the synthesis of this compound involves considering factors such as atom economy, use of less hazardous reagents, and energy efficiency.

The Grignard synthesis, while effective, often utilizes ethereal solvents which have safety and environmental concerns. Exploring greener solvent alternatives is an area for improvement. Water has been investigated as a solvent for some pyrimidine syntheses, offering a more environmentally benign option. mdpi.com

Multicomponent reactions are inherently aligned with green chemistry principles due to their high atom economy and reduction of synthetic steps, which in turn minimizes waste generation. acs.orgrsc.org The development of catalytic MCRs, particularly those using earth-abundant and non-toxic metals, would be a significant step towards a more sustainable synthesis of functionalized pyrimidines.

Furthermore, the use of flow chemistry can enhance the sustainability of synthetic processes. rsc.orgrsc.org Flow systems can offer better control over reaction parameters, improved safety, and reduced solvent usage compared to traditional batch processes. A telescoped flow process combining oxidation and reductive amination has been developed for a complex pyrimidine derivative, showcasing the potential of this technology for more sustainable pharmaceutical manufacturing. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Pyrimidin 2 Yl Propan 2 Ol

Transformations Involving the Pyrimidine (B1678525) Moiety

The pyrimidine ring is a π-deficient heteroaromatic system, a characteristic that significantly influences its reactivity. bhu.ac.in This electron deficiency makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution. bhu.ac.inresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrimidine ring of 2-(Pyrimidin-2-yl)propan-2-ol is generally difficult to achieve. The presence of two electronegative nitrogen atoms deactivates the ring towards attack by electrophiles. bhu.ac.in Reactions such as nitration or halogenation, common for many aromatic compounds, typically require harsh conditions and often fail or proceed with low yields unless the ring is activated by potent electron-donating groups. bhu.ac.inresearchgate.net The 2-(propan-2-ol) substituent is not a strong activating group, thus electrophilic substitution remains an unfavorable pathway.

Nucleophilic Aromatic Substitution: In contrast, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. bhu.ac.in For a reaction to occur at the C2 position of this compound, the propan-2-ol group would first need to be converted into a suitable leaving group, such as a sulfonate. While the hydroxyl group itself is a poor leaving group, its conversion would render the C2 position highly activated for displacement by a wide range of nucleophiles. acs.org Studies on analogous 2-chloropyrimidines demonstrate facile substitution with nucleophiles like anilines. rsc.org

| Reaction Type | Reactivity of Pyrimidine Ring | Conditions & Reagents | Expected Outcome for this compound |

| Electrophilic Substitution | Low (deactivated ring) | Strong acid, high temperature (e.g., Nitration, Halogenation) | Reaction is unlikely or requires forcing conditions with low yield. |

| Nucleophilic Substitution | High (at C2, C4, C6) | Requires a good leaving group at the substitution site. | The -OH group must first be converted to a leaving group (e.g., tosylate). Then, reaction with various nucleophiles (amines, alkoxides) is feasible. |

Heterocyclic Ring Opening and Rearrangement Mechanisms

The pyrimidine skeleton can undergo significant structural transformations through ring-opening and rearrangement reactions, often under the influence of acid, base, or specific activating agents.

One of the most notable transformations in pyrimidine chemistry is the Dimroth rearrangement . This process typically involves the isomerization of pyrimidines through a sequence of ring-opening, bond rotation, and subsequent ring-closure. nih.govacs.org While classically involving the exchange of endocyclic and exocyclic heteroatoms, the underlying principle of ring fission and re-ligation can be applied more broadly. nih.gov For this compound, such a rearrangement could potentially be initiated under acidic or basic conditions, leading to isomeric heterocyclic structures. nih.gov

More contemporary methods, often termed "deconstruction-reconstruction" strategies, achieve skeletal editing of the pyrimidine core. nih.govchinesechemsoc.org These mechanisms are often initiated by activating the pyrimidine ring, for instance, through N-alkylation or reaction with triflic anhydride (B1165640) (Tf₂O). nih.govresearchgate.net This activation enhances the ring's susceptibility to nucleophilic attack, leading to a ring-opening event that forms a reactive acyclic intermediate. This intermediate can then be trapped and re-cyclized with different reagents to construct entirely new heterocyclic systems, effectively diversifying the original pyrimidine scaffold. nih.govresearchgate.net

Reactions at the Propan-2-ol Functionality

The tertiary alcohol group on the side chain offers a distinct site for chemical modification, independent of the pyrimidine ring's reactivity.

Derivatization via Esterification and Etherification

Esterification: The formation of esters from the tertiary alcohol of this compound presents a synthetic challenge. Standard Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is often inefficient for tertiary alcohols. masterorganicchemistry.com This is primarily because the reaction conditions (strong acid, heat) strongly favor a competing dehydration reaction to form an alkene. masterorganicchemistry.comstackexchange.com The mechanism for tertiary alcohol esterification can proceed through a stable tertiary carbocation intermediate, which can easily lose a proton to form the undesired olefin. stackexchange.com

To achieve successful esterification, alternative methods are typically employed. These often involve the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides, sometimes in the presence of specific catalysts like N-bromosuccinimide (NBS) or cation-exchange resins, under milder conditions to suppress the competing dehydration. researchgate.netgoogle.com

Etherification: The synthesis of ethers from tertiary alcohols is also notoriously difficult. nih.gov Direct Williamson ether synthesis is generally not feasible due to elimination reactions dominating. Research into one-pot etherification of heterocyclic compounds has shown that while the method works for primary and secondary alcohols, reactions involving tertiary alcohols like tert-butanol (B103910) are often unsuccessful, yielding no desired ether product. nih.gov

| Derivatization | Reagents | Key Challenges |

| Esterification | Carboxylic Acid + Acid Catalyst | Low yield; dehydration is the major side reaction. |

| Acyl Chloride or Anhydride | Requires specific catalysts and mild conditions to avoid elimination. | |

| Etherification | Alkyl Halide + Base | Not feasible due to competing elimination reactions. |

Dehydration Mechanisms and Olefin Formation

The most characteristic reaction of the tertiary alcohol in this compound is acid-catalyzed dehydration to form an alkene (olefin). chemguide.co.uk This elimination reaction typically proceeds readily under relatively mild acidic conditions, such as heating with concentrated sulfuric or phosphoric acid. chemguide.co.ukbrainly.in

The reaction follows a multi-step mechanism, likely E1, which is common for secondary and tertiary alcohols: chemguide.co.ukchemguide.co.uk

Protonation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks a proton (H⁺) from the acid catalyst. This converts the hydroxyl group, a poor leaving group, into a protonated hydroxyl group (-OH₂⁺), which is an excellent leaving group (water). chemguide.co.uk

Formation of a Carbocation: The protonated alcohol loses a molecule of water, and the C-O bond cleaves heterolytically. This results in the formation of a stable tertiary carbocation intermediate. chemguide.co.ukchemguide.co.uk

Deprotonation and Olefin Formation: A weak base, such as a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the positively charged carbon (in this case, from one of the methyl groups). The electrons from the C-H bond then move to form a new π bond between the two carbon atoms, resulting in the formation of the alkene product, 2-(prop-1-en-2-yl)pyrimidine , and regenerating the acid catalyst. chemguide.co.ukyoutube.com

Formation of Complex Derivatives and Analogs of this compound

The pyrimidine core of this compound serves as a versatile scaffold for the synthesis of more complex molecules. Strategic modifications to this core and the propan-2-ol substituent allow for the creation of diverse derivatives and analogs with tailored properties.

Strategic Functionalization for Advanced Molecular Architectures

The development of advanced molecular architectures from the pyrimidine framework often involves sophisticated synthetic strategies that go beyond simple substitutions. These methods allow for significant alterations to the core structure, enabling the construction of novel heterocyclic systems.

One such advanced strategy is a "deconstruction–reconstruction" approach. This method can be used to convert pyrimidine-containing compounds into various other nitrogen heterocycles. The process involves transforming the pyrimidine into its corresponding N-arylpyrimidinium salt, which is then cleaved into a three-carbon iminoenamine building block. This intermediate can be used in a variety of heterocycle-forming reactions, effectively diversifying the initial pyrimidine core. researchgate.net

Skeletal editing is another emerging technique that facilitates precise, atom-level modifications within the molecular core. researchgate.net For instance, pyrimidines can be converted into pyrazoles through a ring contraction process. This transformation is initiated by activating the pyrimidine ring with triflic anhydride, which lowers the pyrimidine's Lowest Unoccupied Molecular Orbital (LUMO) and facilitates nucleophilic attack by hydrazine. nih.gov This method allows for the conversion to a different heterocyclic system under relatively mild conditions. nih.gov

More direct functionalization can be achieved through modern synthetic protocols. Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed to synthesize N-arylpyrimidin-2-amine derivatives from 2-chloropyrimidines. mdpi.com Similarly, multicomponent reactions offer an efficient pathway to complex molecules in a single step. For example, a ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can produce a variety of 4,5-disubstituted pyrimidines. brainly.in The synthesis of 2-(pyridin-2-yl) pyrimidine derivatives represents the creation of a more complex structure by linking two heterocyclic rings, which can be achieved through multi-step synthesis involving Diels-Alder reactions or other coupling strategies. nih.govmdpi.com

Exploration of Bioisosteric and Homologous Compounds

The exploration of bioisosteres and homologs of this compound is crucial for modulating the physicochemical and biological properties of the molecule. Bioisosteres are groups or molecules that have similar shapes, volumes, and electronic distributions, which may result in similar biological activities. researchgate.net

Homologous compounds are part of a series where successive members differ by a constant structural unit, such as a methylene (B1212753) group (-CH2-). An example of a homolog is 3-(pyrimidin-2-yl)propan-1-ol, where the carbon chain is extended by one unit and the hydroxyl group is moved to the terminal position. chemscene.com This change affects the molecule's polarity, flexibility, and spatial relationship between the pyrimidine ring and the hydroxyl group.

Below is a table comparing the properties of this compound with its pyridine (B92270) bioisostere and a structural homolog.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Relationship to Parent |

| This compound | C₇H₁₀N₂O | 138.17 | CC(C)(C1=NC=CC=N1)O | Parent Compound |

| 2-(Pyridin-2-yl)propan-2-ol | C₈H₁₁NO | 137.18 | CC(C)(C1=CC=CC=N1)O | Bioisostere |

| 3-(Pyrimidin-2-yl)propan-1-ol | C₇H₁₀N₂O | 138.17 | C(CC1=NC=CC=N1)CO | Homolog |

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the mechanisms of reactions involving pyrimidines is essential for controlling reaction outcomes and designing new synthetic pathways. Computational chemistry plays a significant role in elucidating these mechanisms and analyzing transition states.

The reactivity of the pyrimidine ring is influenced by the electron-withdrawing nature of the two nitrogen atoms. Nucleophilic aromatic substitution (SNAr) is a common reaction for halo-substituted pyrimidines. The regioselectivity of this reaction (e.g., at the C-2 versus C-4 position in 2,4-dichloropyrimidines) can be investigated through computational methods. Frontier molecular orbital theory suggests that the position with the higher LUMO coefficient is more susceptible to nucleophilic attack. stackexchange.com Transition state calculations can provide a more definitive prediction by comparing the activation energies for substitution at different positions. For certain 2,4-dichloropyrimidines with electron-donating groups at the C-6 position, transition state calculations have shown that the energy of the C-4 transition state is higher than that of the C-2, correctly predicting C-2 selectivity. wuxiapptec.com

Quantum chemical computations have also been used to study the mechanisms of other reactions, such as pyrimidine ring-opening, chlorination, and the formation of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.netnih.govnih.gov These studies can map out the entire reaction pathway, identify intermediates, and calculate the relative Gibbs free energies of transition states. researchgate.net For example, in the conversion of pyrimidines to pyrazoles, computational analysis indicates that N-triflylation of the pyrimidine nitrogen activates the ring towards nucleophilic attack by hydrazine, a crucial step in the reaction sequence. nih.gov

The side chain of this compound also dictates its reactivity. As a tertiary alcohol, it can undergo acid-catalyzed dehydration to form an alkene, 2-(prop-1-en-2-yl)pyrimidine. The mechanism for this type of reaction typically proceeds through several steps:

Protonation of the alcohol: The hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄), forming a good leaving group (water). chemguide.co.uk

Formation of a carbocation: The protonated alcohol loses a water molecule to generate a tertiary carbocation. This is often the rate-determining step. chemguide.co.uk

Deprotonation: A base (such as the HSO₄⁻ ion or a water molecule) removes a proton from an adjacent carbon, leading to the formation of a double bond. chemguide.co.uk

This E1-type mechanism is common for the dehydration of secondary and tertiary alcohols. chemguide.co.uk

Comprehensive Spectroscopic and Structural Elucidation of 2 Pyrimidin 2 Yl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-(Pyrimidin-2-yl)propan-2-ol in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, offering insights into the molecule's electronic environment and preferred conformation.

The expected ¹H NMR spectrum would feature distinct signals for the protons of the pyrimidine (B1678525) ring and the propan-2-ol substituent. The two methyl groups of the propan-2-ol moiety are chemically equivalent and would appear as a single, sharp singlet, integrating to six protons. The hydroxyl proton would present as a singlet, the chemical shift of which can be concentration and solvent dependent due to hydrogen bonding. For the pyrimidine ring, the proton at position 5 (H5) would likely appear as a triplet, coupled to the protons at positions 4 and 6 (H4, H6). The H4 and H6 protons, being chemically equivalent, would appear as a doublet, coupled to H5.

In the ¹³C NMR spectrum, five distinct signals are anticipated. The two equivalent methyl carbons would produce one signal, while the quaternary carbon attached to the hydroxyl group would show a characteristic downfield shift. Within the pyrimidine ring, three signals would correspond to the C4/C6, C5, and C2 carbons. The C2 carbon, being directly attached to the electron-withdrawing propan-2-ol group and two nitrogen atoms, would be the most deshielded of the ring carbons.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| C(CH₃)₂ | ¹H | ~1.5 | Singlet (s) | Six equivalent methyl protons. |

| OH | ¹H | Variable | Singlet (s) | Shift is solvent and concentration dependent. |

| H5 | ¹H | ~7.2-7.4 | Triplet (t) | Coupled to H4 and H6. |

| H4, H6 | ¹H | ~8.6-8.8 | Doublet (d) | Coupled to H5. |

| C(CH₃)₂ | ¹³C | ~25-30 | Equivalent methyl carbons. | |

| C(OH) | ¹³C | ~70-75 | Quaternary carbon. | |

| C5 | ¹³C | ~118-122 | ||

| C4, C6 | ¹³C | ~155-160 | ||

| C2 | ¹³C | ~165-170 | Carbon attached to the propan-2-ol group. |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the NMR signals and elucidate the molecular connectivity, a suite of two-dimensional (2D) NMR experiments is employed. emerypharma.comprinceton.edu

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling relationships. emerypharma.com For this compound, a key cross-peak would be observed between the signal for the H4/H6 protons and the H5 proton, confirming their adjacent positions on the pyrimidine ring. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and proton atoms. princeton.eduuvic.ca It would show correlations between the H4/H6 signal and the C4/C6 carbon signal, the H5 signal and the C5 carbon signal, and the methyl proton singlet with the methyl carbon signal. The quaternary C2 and C(OH) carbons would be absent from this spectrum as they bear no protons. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between carbons and protons over two to three bonds, and is crucial for identifying quaternary carbons. princeton.eduuvic.ca Key HMBC correlations would include:

The methyl protons to the quaternary C(OH) and the C2 carbon of the pyrimidine ring.

The H4/H6 protons to the C2, C5, and other C4/C6 carbons.

The H5 proton to the C4 and C6 carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. mdpi.com A significant NOESY correlation would be expected between the methyl protons of the propan-2-ol group and the H6 proton of the pyrimidine ring, which would help to define the preferred rotational conformation around the C2-C(propanol) bond.

Dynamic NMR for Rotational Barriers and Fluxional Processes

The rotation around the single bond connecting the pyrimidine ring and the propan-2-ol group (C2-C(OH)) can be investigated using dynamic NMR (DNMR) spectroscopy. While direct experimental data for this specific compound is limited, studies on structurally similar molecules, such as N-(5-substituted-pyrimidin-2-yl)anilines, have demonstrated the use of variable-temperature (VT) NMR to probe rotational barriers. csic.es

At sufficiently low temperatures, the rotation around the C2-C(OH) bond could become slow on the NMR timescale. This restricted rotation might cause the otherwise equivalent H4 and H6 protons (and C4 and C6 carbons) to become chemically non-equivalent, leading to a splitting of their respective NMR signals. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational process. csic.esuu.nl This energy barrier is influenced by steric hindrance between the methyl groups of the propanol (B110389) substituent and the protons at the C4 and C6 positions of the pyrimidine ring.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is a powerful technique that provides the definitive three-dimensional structure of a molecule in the solid state. uol.de While a crystal structure for this compound is not publicly available, the structure of its close analog, 2-(Pyridin-2-yl)propan-2-ol, has been determined and provides valuable insights into the expected molecular geometry and packing. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key H-Bond | O-H···N |

| Supramolecular Motif | Centrosymmetric Dimers |

Characterization of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these would be hydrogen bonds. The hydroxyl group (-OH) of the propan-2-ol moiety is an excellent hydrogen bond donor, while the two nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups and skeletal framework. emmanuelcollege.ac.inspectroscopyonline.com

The spectra of this compound would be characterized by vibrations originating from the pyrimidine ring and the propan-2-ol substituent.

Hydroxyl Group (O-H): A prominent, broad absorption band is expected in the FT-IR spectrum in the region of 3400-3200 cm⁻¹, characteristic of the stretching vibration of an intermolecularly hydrogen-bonded hydroxyl group. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are anticipated to appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the two methyl groups would be observed in the 2990-2850 cm⁻¹ region. vandanapublications.com

Pyrimidine Ring Vibrations: The pyrimidine ring gives rise to a series of characteristic bands. C=N and C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ range. vandanapublications.com Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also expected at lower frequencies and can be sensitive to substitution. acs.org

C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond is expected to produce a strong band in the FT-IR spectrum, typically around 1150-1200 cm⁻¹.

Bending Vibrations: In-plane and out-of-plane C-H bending vibrations for both the aromatic and aliphatic parts of the molecule, as well as pyrimidine ring deformation modes, would populate the fingerprint region of the spectrum (below 1400 cm⁻¹).

The Raman spectrum would complement the FT-IR data. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the pyrimidine ring and the C-H stretching of the methyl groups are expected to be strong. spectroscopyonline.com Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and aid in the precise assignment of the experimental bands. emmanuelcollege.ac.inresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3400-3200 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aliphatic C-H Stretch | 2990-2850 | Strong | Strong |

| C=N, C=C Ring Stretch | 1600-1400 | Medium-Strong | Medium-Strong |

| C-O Stretch | 1200-1150 | Strong | Weak |

| Pyrimidine Ring Breathing | ~1000 | Medium | Strong |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Molecular Composition

Advanced mass spectrometry techniques are pivotal in determining the molecular composition and elucidating the fragmentation pathways of novel compounds. For this compound, a combination of high-resolution mass spectrometry (HRMS) and computational predictions provides significant insights into its gaseous-phase ionic chemistry.

In a patent detailing the synthesis of related compounds, the mass spectrum of this compound was reported, identifying the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 139. This fundamental measurement confirms the molecular weight of the compound in the gas phase under electrospray ionization (ESI) conditions.

Further computational predictions, available through databases such as PubChemLite, offer insights into the collision cross-section (CCS) of this compound and its various adducts. The CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility spectrometry (IMS), an advanced mass spectrometry technique. The predicted CCS values for several adducts of this compound are presented in the table below. uni.lu These values are calculated using computational methods and provide a theoretical basis for identifying this compound in complex mixtures using IMS-MS.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 139.08660 | 128.5 |

| [M+Na]⁺ | 161.06854 | 136.9 |

| [M-H]⁻ | 137.07204 | 128.3 |

| [M+NH₄]⁺ | 156.11314 | 147.0 |

| [M+K]⁺ | 177.04248 | 135.2 |

| [M+H-H₂O]⁺ | 121.07658 | 122.2 |

| [M+HCOO]⁻ | 183.07752 | 148.3 |

| [M+CH₃COO]⁻ | 197.09317 | 170.3 |

| [M+Na-2H]⁻ | 159.05399 | 138.0 |

| [M]⁺ | 138.07877 | 127.8 |

| [M]⁻ | 138.07987 | 127.8 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

While a detailed experimental fragmentation pattern for this compound is not extensively documented in the reviewed literature, the fragmentation pathways can be predicted based on the chemical structure of the molecule. The primary fragmentation events are expected to involve the propan-2-ol substituent and the pyrimidine ring.

Likely fragmentation pathways include:

Loss of a methyl group: The molecular ion could lose a methyl radical (•CH₃) to form a stable secondary carbocation, resulting in a fragment at m/z 123.

Loss of water: Dehydration is a common fragmentation pathway for alcohols, which would lead to the formation of a fragment at m/z 120.

Cleavage of the C-C bond between the ring and the side chain: This would lead to the formation of a pyrimidinyl cation at m/z 79 and a propan-2-ol radical, or a protonated pyrimidine fragment.

Ring fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, leading to smaller charged species.

A comprehensive elucidation of the fragmentation pathways would require tandem mass spectrometry (MS/MS) experiments, which would involve the isolation of the parent ion and its subsequent fragmentation to produce a detailed spectrum of daughter ions.

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

The primary chromophore in this compound is the pyrimidine ring. Pyrimidine itself exhibits weak absorption bands in the ultraviolet (UV) region corresponding to n→π* and π→π* electronic transitions. The substitution of the propan-2-ol group on the pyrimidine ring is expected to cause a slight red-shift (bathochromic shift) in these absorption bands.

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic |

| Absorption Maximum (λmax) | Expected in the UV region, likely with two distinct bands corresponding to n→π* and π→π* transitions. |

| Molar Absorptivity (ε) | The π→π* transition is expected to have a higher molar absorptivity than the n→π* transition. |

| Emission Maximum (λem) | If fluorescent, emission would be expected at a longer wavelength than the absorption maximum (Stokes shift). |

| Fluorescence Quantum Yield (ΦF) | Likely to be low, as simple pyrimidine derivatives are often not strongly fluorescent. |

It is important to note that the photophysical properties can be significantly influenced by the solvent environment due to solvatochromic effects. In polar solvents, the n→π* transition typically undergoes a blue-shift (hypsochromic shift), while the π→π* transition may show a red-shift.

While experimental data for this compound is lacking, studies on other pyrimidine derivatives can offer some context. For instance, some substituted pyrimidines have been shown to exhibit fluorescence, and their emission properties are often sensitive to the nature and position of substituents on the pyrimidine ring. The presence of the hydroxyl group in the propan-2-ol moiety could potentially play a role in excited-state proton transfer (ESPT) processes, which can lead to dual emission under certain conditions, although this is speculative without experimental evidence.

A thorough photophysical characterization would require experimental measurements of the UV-Vis absorption spectrum, fluorescence emission and excitation spectra, fluorescence quantum yield, and fluorescence lifetime in various solvents. Such studies would provide valuable information on the electronic structure and excited-state dynamics of this compound.

Theoretical and Computational Chemistry Studies on 2 Pyrimidin 2 Yl Propan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of a molecule. nih.govnih.gov These methods allow for the determination of the molecular orbital energies and the distribution of electron density, which are crucial for understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netmdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. scirp.org For a molecule like 2-(Pyrimidin-2-yl)propan-2-ol, the HOMO is expected to be localized on the electron-rich regions, likely involving the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the alcohol group, while the LUMO would be distributed over the electron-deficient pyrimidine ring.

Illustrative Data Table for FMO Analysis The following table presents hypothetical FMO data for this compound, calculated using a DFT method like B3LYP with a 6-311G(d,p) basis set, to illustrate the typical outputs of such a study. Specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. The ESP map is plotted on the molecule's electron density surface, with different colors indicating varying potential. Typically, red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the ESP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

In addition to ESP maps, Mulliken population analysis is a method used to calculate partial atomic charges, providing a quantitative measure of the electron distribution. google.comwikipedia.org However, it is known that Mulliken charges are highly dependent on the basis set used in the calculation. google.comwikipedia.org

Illustrative Data Table for Mulliken Atomic Charges This table shows hypothetical Mulliken charges for selected atoms of this compound. These values are for illustrative purposes only, as published calculated data for this specific molecule were not found.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N1 (pyrimidine) | -0.65 |

| N3 (pyrimidine) | -0.62 |

| C2 (pyrimidine) | +0.45 |

| O (hydroxyl) | -0.70 |

| H (hydroxyl) | +0.48 |

Prediction of Spectroscopic Parameters and Spectral Simulations

Computational methods are widely used to predict and simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of compounds. researchgate.netresearchgate.net

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. researchgate.netresearchgate.net These predictions are valuable for assigning signals in experimental spectra, especially for complex molecules. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). While no specific computational NMR studies for this compound were found, a patent provides experimental ¹H NMR data (in CDCl₃): δ 8.77 (2H, d), 7.24 (1H, t), 4.77 (1H, s, OH), 1.63 (6H, s). chemicalbook.com A computational study would aim to reproduce these values.

Illustrative Data Table for Predicted vs. Experimental NMR Shifts The following table provides a template for comparing hypothetical calculated ¹H NMR chemical shifts of this compound with its known experimental values. This illustrates the application of computational NMR prediction.

| Proton | Experimental Shift (ppm) chemicalbook.com | Hypothetical Calculated Shift (ppm) |

| H4, H6 (pyrimidine) | 8.77 | 8.85 |

| H5 (pyrimidine) | 7.24 | 7.30 |

| OH | 4.77 | 4.65 |

| CH₃ | 1.63 | 1.58 |

Computational chemistry can simulate vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies. researchgate.net These calculated frequencies often require a scaling factor to better match experimental results due to the neglect of anharmonicity and other model limitations. Such simulations help in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic spectra (UV-Vis). scirp.org This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the pyrimidine ring.

Reaction Mechanism Modeling and Energy Landscape Exploration

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. By mapping the potential energy surface of a reaction, computational models can provide a detailed understanding of the reaction pathway.

For this compound, computational studies could model various reactions, such as its synthesis, dehydration, or substitution reactions. For instance, modeling the Grignard reaction between methyl pyrimidine-2-carboxylate (B12357736) and methylmagnesium bromide to form the tertiary alcohol could reveal the energy profile of the reaction, including the energies of intermediates and transition states. chemicalbook.com This would provide insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions. Such studies on related heterocyclic systems have been instrumental in understanding their reactivity and guiding synthetic efforts. nih.govmdpi.com

Potential Energy Surface (PES) Analysis and Transition State Localization

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For this compound, a PES analysis would be instrumental in exploring various chemical processes, such as conformational changes or reaction pathways.

Key areas of investigation for a PES analysis of this compound would include:

Identification of Minima and Saddle Points: Computational methods, such as density functional theory (DFT), would be employed to locate the energy minima, which correspond to stable conformations (conformers) of the molecule. Saddle points, or transition states, represent the highest energy points along the lowest energy path between two minima and are crucial for understanding the kinetics of conformational interconversion.

Reaction Pathways: Should this compound be involved in a chemical reaction, such as dehydration or oxidation, PES analysis would be used to map the entire reaction coordinate. This involves identifying the structures of reactants, products, intermediates, and transition states, thereby elucidating the reaction mechanism.

Hypothetical Data on Conformational Energy Minima:

| Conformer | Dihedral Angle (N1-C2-C-O) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.5 |

| C | -60° | 0.00 |

This table is a hypothetical representation of what a PES analysis might yield, illustrating different stable conformations and their relative energies.

Transition State Localization for conformational changes would involve techniques like the synchronous transit-guided quasi-Newton (STQN) method to pinpoint the exact geometry of the transition state connecting the identified conformers. The vibrational frequency analysis of this structure would confirm it as a true transition state by the presence of a single imaginary frequency.

Solvent Effects and Solvation Models in Computational Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies on this compound would need to account for these solvent effects to provide realistic predictions.

Two primary types of solvation models are typically used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. For this compound, which possesses polar functional groups (the pyrimidine ring and the hydroxyl group), the inclusion of a polar solvent like water in the calculations would be expected to stabilize charged or polar species and could influence conformational preferences.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules.

Expected Influence of Solvent on this compound:

| Property | Gas Phase (Hypothetical) | Aqueous Solution (Hypothetical) |

| Dipole Moment | Lower | Higher |

| Energy of Conformers | Differences may be more pronounced | Energy differences may be smaller due to solvent stabilization |

| Reaction Barriers | May be higher | May be lower, especially for reactions involving polar transition states |

This table provides a hypothetical comparison of how properties might differ in the gas phase versus in a polar solvent.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve a systematic search for all possible low-energy spatial arrangements of the atoms. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. An MD simulation solves Newton's equations of motion for the atoms in the system, allowing for the observation of:

Conformational transitions: How the molecule transitions between different stable conformations.

Flexibility: The extent to which different parts of the molecule can move and bend.

Solvent interactions: The dynamic nature of hydrogen bonds and other interactions with surrounding solvent molecules.

For this compound, an MD simulation in a box of water molecules would reveal the stability of its different conformers in an aqueous environment and the dynamics of the hydrogen bond network involving its hydroxyl group and the nitrogen atoms of the pyrimidine ring. The results could be used to calculate various thermodynamic properties and to understand how the molecule might interact with biological targets.

Applications and Emerging Roles of 2 Pyrimidin 2 Yl Propan 2 Ol in Chemical Systems

As a Ligand in Coordination Chemistry and Catalysis

The dual functionality of 2-(pyrimidin-2-yl)propan-2-ol, stemming from its pyrimidine (B1678525) and tertiary alcohol moieties, makes it an effective ligand in coordination chemistry. Pyridine-based alcohol ligands, which are structurally analogous, have been extensively studied, and their complexes show diverse applications, including in the formation of mononuclear and polynuclear complexes with transition metals like copper, manganese, nickel, and cobalt. nih.gov

Chelation Properties and Metal Complex Formation

The spatial arrangement of the nitrogen atom in the pyrimidine ring and the oxygen atom of the hydroxyl group allows this compound to act as an excellent bidentate chelating agent. This N,O-coordination leads to the formation of stable five-membered rings with a central metal ion, a favored conformation in coordination chemistry.

The coordination behavior can be summarized as follows:

Bidentate Chelation : The ligand typically coordinates to a metal center through one of the pyrimidine nitrogen atoms and the oxygen atom of the deprotonated alcohol group (alkoxide). This chelation is a key feature in the formation of stable metal complexes.

Formation of Polynuclear Complexes : The alkoxide oxygen has a propensity to bridge between two or more metal centers, leading to the formation of polynuclear clusters. mdpi.comresearchgate.net This bridging capability is crucial in the construction of complex molecular architectures, such as single-molecule magnets (SMMs) when using metals like manganese.

Steric Influence : The two methyl groups on the propan-2-ol backbone provide significant steric bulk around the coordination site. This steric hindrance influences the geometry of the resulting metal complex and can prevent the formation of undesired polymeric structures, favoring discrete molecular clusters.

The interaction of such N,O-bidentate ligands with various metal ions is a cornerstone of modern coordination chemistry, enabling the synthesis of novel complexes with tailored electronic and magnetic properties. nih.govmdpi.com

Table 1: Coordination Properties of this compound as a Ligand

| Property | Description | Significance in Complex Formation |

|---|---|---|

| Coordination Mode | Primarily acts as a bidentate, monoanionic N,O-donor ligand. | Forms stable 5-membered chelate rings with metal ions. |

| Donor Atoms | One pyrimidine Nitrogen (N1) and the alkoxide Oxygen (O). | Provides a robust binding pocket for a variety of transition metals. |

| Bridging Capability | The alkoxide oxygen can bridge multiple metal centers. | Facilitates the assembly of polynuclear metal clusters. |

| Steric Hindrance | Provided by the two methyl groups on the alcohol backbone. | Influences coordination geometry and prevents unwanted polymerization. |

Homogeneous Catalysis: Ligand Design for Specific Reactions (e.g., Transfer Hydrogenation)

In homogeneous catalysis, the ligand's structure is paramount in determining the activity and selectivity of a metal-based catalyst. Ligands based on pyridine (B92270) and pyrimidine alcohols are instrumental in a variety of catalytic transformations, including oxidation and reduction reactions. rsc.orgrsc.org

One of the most significant applications for this class of ligands is in transfer hydrogenation, a process for reducing organic compounds, such as ketones and imines, using a simple hydrogen source like isopropanol (B130326) or ethanol. rsc.org Ruthenium and iridium complexes are particularly effective catalysts for this transformation. nih.govacs.orgnih.gov

The design principles involving this compound in transfer hydrogenation catalysis include:

Stable Coordination : The N,O-chelation provides a stable scaffold that remains intact throughout the catalytic cycle, preventing ligand dissociation and catalyst deactivation. acs.org

Electronic Tuning : The pyrimidine ring's electronic properties, which differ from pyridine due to the second nitrogen atom, can be used to modulate the electron density at the metal center. This tuning affects the catalyst's reactivity and efficiency.

Secondary Coordination Sphere Effects : The hydroxyl group, even when not directly coordinated in its protonated form, can participate in hydrogen bonding. This can help in substrate binding and activation, playing a role in the secondary coordination sphere to influence the reaction's outcome. acs.orgnih.gov

Ruthenium complexes bearing NNN-type ligands that include a hydroxyl group have shown high activity for the transfer hydrogenation of ketones. acs.orgnih.gov The presence of the -OH group is often crucial for achieving high catalytic efficiency. acs.orgnih.gov While direct catalytic data for this compound is not extensively documented, its structural motifs are highly relevant to the design of next-generation catalysts for such reactions. acs.org

Heterogeneous Catalysis: Surface Interactions and Active Site Engineering

While this compound and its metal complexes are primarily utilized in homogeneous catalysis, the principles of ligand design can be extended to heterogeneous systems. Immobilizing these complexes onto solid supports (like silica, alumina, or polymers) can merge the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Potential strategies for heterogenization could involve:

Covalent Anchoring : Functionalizing the pyrimidine ring with a reactive group that can form a covalent bond with the support material.

Non-covalent Adsorption : Utilizing intermolecular forces, such as hydrogen bonding or van der Waals interactions, to adsorb the complex onto a surface.

The surface interactions would play a critical role in catalyst stability and in maintaining the active site's accessibility to substrates. This area remains an emerging field with potential for future research.

Contributions to Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The structure of this compound, with its capacity for hydrogen bonding and aromatic interactions, makes it a valuable component in the design of supramolecular assemblies.

Design of Hydrogen Bonding Networks and Self-Assembly Processes

The molecule possesses both hydrogen bond donor (the hydroxyl group) and acceptor sites (the two pyrimidine nitrogens and the hydroxyl oxygen), enabling it to participate in intricate hydrogen-bonding networks. unacademy.comlibretexts.orgyoutube.com These interactions are fundamental to the process of molecular self-assembly, where molecules spontaneously organize into well-defined structures.

Key features of its role in hydrogen bonding include:

Donor and Acceptor Sites : The -OH group can donate a hydrogen bond, while the lone pairs on the oxygen and the two ring nitrogens can act as hydrogen bond acceptors. youtube.com

Formation of Synthons : Pyrimidine derivatives are known to form robust and predictable hydrogen-bonded patterns, often called supramolecular synthons. iucr.orgnih.gov For instance, self-complementary N-H···O or N-H···N interactions in related pyrimidine compounds lead to the formation of dimers and extended ribbons. iucr.orgnih.gov

Crystal Engineering : By controlling these hydrogen-bonding interactions, it is possible to engineer the crystal structure of materials, influencing their physical properties. The study of pyrimidinones, for example, reveals strong and persistent N-H···O and C-H···O hydrogen bonds that dictate their crystal packing. acs.org

The self-assembly of this compound can lead to various supramolecular architectures, from simple dimers to more complex 2D and 3D networks. acs.orgnih.gov

Table 2: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Participating Functional Groups | Potential Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding (Donor) | Hydroxyl group (-OH) | Chains, Dimers, Sheets |

| Hydrogen Bonding (Acceptor) | Pyrimidine Nitrogens, Hydroxyl Oxygen | Complex 3D networks |

| π-π Stacking | Pyrimidine ring | Stacked columnar arrays |

| C-H···π Interactions | Methyl C-H bonds and pyrimidine ring | Stabilization of 3D packing |

Host-Guest Chemistry and Molecular Trapping Strategies

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. wikipedia.orglibretexts.org While this compound is a relatively small molecule, it can participate in host-guest phenomena in several ways.

Component of a Larger Host : Through covalent synthesis or metal-coordination-driven self-assembly, this molecule can be incorporated into larger macrocyclic or cage-like structures. The pyrimidine ring can be oriented to line the interior of a cavity, providing a binding site for electron-deficient guests through π-π stacking interactions. libretexts.org

As a Guest Molecule : The molecule itself can act as a guest, being encapsulated within the hydrophobic cavity of larger hosts such as cyclodextrins or calixarenes. thno.orgnih.gov The binding would be driven by a combination of hydrophobic effects and specific interactions, like hydrogen bonding between the molecule's hydroxyl group and the rim of the host.

Molecular Recognition : The specific array of hydrogen bond donors and acceptors, combined with the shape of the molecule, allows for selective recognition of complementary guest molecules, forming co-crystals or other well-defined host-guest complexes. nih.gov

The principles of molecular recognition are central to designing systems for sensing, separation, and controlled release, highlighting another potential avenue for the application of this versatile pyrimidine derivative. thno.org

Role as a Precursor or Building Block in Advanced Materials Science

The incorporation of pyrimidine moieties into materials can impart desirable properties such as thermal stability, conductivity, and the ability to participate in hydrogen bonding. The tertiary alcohol group of this compound offers a reactive handle for integrating this heterocyclic system into larger macromolecular structures.

Polymer Synthesis and Functionalization

In theory, this compound could serve as a functional monomer or an initiator in various polymerization reactions. For instance, the hydroxyl group could initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to biodegradable polyesters with pendent pyrimidine units. These pyrimidine groups could then be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Furthermore, the compound could be chemically modified, for example, by esterification with acrylic acid, to generate a polymerizable monomer. Copolymerization of this functional monomer with conventional monomers like styrene (B11656) or methyl methacrylate (B99206) would yield polymers with tailored refractive indices, thermal properties, or metal-coordinating capabilities due to the presence of the pyrimidine ring.

Table 1: Potential Polymerization Strategies Involving this compound

| Polymerization Technique | Potential Role of this compound | Resulting Polymer Architecture | Potential Applications |

| Ring-Opening Polymerization | Initiator | Linear or branched polyesters with pyrimidine side chains | Drug delivery, biomaterials |

| Free-Radical Polymerization | Functional Monomer (after modification) | Copolymers with randomly distributed pyrimidine units | Specialty plastics, coatings |

| Controlled Radical Polymerization | Chain Transfer Agent (after modification) | Well-defined polymers with controlled molecular weight and pyrimidine functionality at the chain end | Advanced functional materials |

Design of Specialty Organic Materials

The pyrimidine nucleus is a key component in various functional organic materials, including organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs). While direct applications of this compound in this context are not widely reported, its structure suggests potential.

The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, making it a candidate for the synthesis of novel MOFs. The propan-2-ol substituent could influence the resulting framework's porosity and dimensionality. In the realm of organic electronics, derivatives of this compound could be explored as host materials or electron-transporting materials, leveraging the electron-deficient nature of the pyrimidine ring.

Strategic Intermediate in Complex Organic Synthesis

The combination of a chiral center (once the tertiary alcohol is resolved or derivatized) and a versatile heterocyclic core makes this compound an interesting, albeit under explored, intermediate for the synthesis of complex molecular targets.

Stereoselective Synthesis of Enantiopure Intermediates

Although this compound is achiral, its derivatives could be employed in stereoselective synthesis. For instance, resolution of a chiral ester derivative of the alcohol would provide access to enantiop纯 (enantiopure) building blocks. These enantiopure intermediates could then be utilized in the asymmetric synthesis of pharmaceuticals or other biologically active molecules where specific stereochemistry is crucial for activity.

The pyrimidine ring itself can direct stereoselective reactions on adjacent functionalities. The development of methods to achieve this with this compound derivatives could open new avenues for asymmetric synthesis.

Convergent and Divergent Synthetic Pathways to Target Molecules

In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together. This compound could serve as a precursor to one of these key fragments, where the pyrimidine ring and the functionalized side chain are elaborated before coupling with other synthetic intermediates.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is well-suited for this approach. The pyrimidine ring can undergo various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the tertiary alcohol can be converted into other functional groups. This allows for the generation of a diverse set of molecules from a single starting material.

Table 2: Hypothetical Divergent Synthesis from this compound

| Reaction at Pyrimidine Ring | Reaction at Propan-2-ol Side Chain | Potential Product Class |

| Halogenation | Dehydration to alkene | Halogenated pyrimidinyl alkenes |

| Lithiation followed by electrophilic quench | Oxidation to ketone | Substituted pyrimidinyl ketones |

| Suzuki Coupling | Etherification | Arylated pyrimidinyl ethers |

Future Directions and Interdisciplinary Research Avenues for 2 Pyrimidin 2 Yl Propan 2 Ol

Development of Innovative Synthetic Methodologies for Enhanced Efficiency and Selectivity

Current synthetic routes to 2-(Pyrimidin-2-yl)propan-2-ol, such as the Grignard reaction with a pyrimidine-2-carboxylate (B12357736) ester, provide a foundational method for its preparation. chemicalbook.com However, future research could focus on developing more efficient, selective, and sustainable synthetic strategies. Innovations in this area could include:

Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis of this compound could enable more efficient production and purification.

Biocatalysis: Employing enzymes to catalyze the formation of this compound could offer high selectivity and milder reaction conditions. This approach aligns with the growing demand for green chemistry principles in chemical synthesis.

A comparison of potential synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Grignard Reaction | Established method | Stoichiometric use of organometallic reagent, potential for side reactions |

| Catalytic C-H Activation | High atom economy, reduced steps | Catalyst development, regioselectivity control |

| Flow Chemistry | Improved safety and scalability | Initial setup costs, optimization of flow parameters |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering, substrate scope |

Exploration of Unconventional Reactivity Profiles and Novel Transformations

The reactivity of this compound is largely unexplored. Future research should aim to uncover novel transformations and reactivity profiles, which could lead to the synthesis of new pyrimidine-based scaffolds. Areas of interest include:

Dehydrative Transformations: The tertiary alcohol functionality of this compound could be a precursor for the generation of a stable carbocation or a reactive alkene. Investigating acid-catalyzed dehydration reactions could lead to the formation of novel pyrimidine-containing alkenes, which are valuable building blocks in organic synthesis.

Radical Chemistry: The pyrimidine (B1678525) ring can participate in radical reactions. Exploring the reactivity of this compound under photoredox or other radical-generating conditions could unveil new C-C and C-heteroatom bond-forming reactions.

Ring Transformation Reactions: Pyrimidine rings can undergo rearrangements and transformations under specific conditions. Investigating the stability and potential for ring-opening or ring-expansion reactions of this compound could lead to the discovery of novel heterocyclic systems.

Integration into Hybrid Functional Materials and Nanoscale Assemblies

The incorporation of this compound into larger molecular architectures could lead to the development of novel functional materials. The pyrimidine core, with its nitrogen atoms, can act as a ligand for metal coordination, a hydrogen bond acceptor, and a π-stacking unit.

Metal-Organic Frameworks (MOFs): The pyrimidine moiety could serve as a multitopic linker for the construction of MOFs. The propan-2-ol group could be further functionalized to introduce additional coordination sites or to modify the pore environment of the resulting framework.

Functional Dyes and Sensors: Modification of the pyrimidine ring in this compound could lead to the development of novel dyes with interesting photophysical properties. The nitrogen atoms in the pyrimidine ring could also act as binding sites for specific analytes, forming the basis for new chemical sensors.

Advanced Data-Driven and Machine Learning Approaches for Structure-Reactivity Prediction

The use of computational tools can accelerate the discovery and optimization of chemical processes. For this compound, machine learning (ML) and other data-driven approaches could be employed to:

Predict Reactivity: ML models, trained on large datasets of chemical reactions, could predict the most likely outcomes of reactions involving this compound under various conditions. This would allow for the rapid screening of potential transformations and the identification of promising reaction pathways.

Optimize Synthetic Routes: By analyzing existing synthetic data, ML algorithms could suggest optimal reaction conditions, catalysts, and solvents for the synthesis of this compound and its derivatives, leading to improved efficiency and reduced waste.

Design Novel Compounds with Desired Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrimidine derivatives with their biological or material properties. youtube.com This would enable the in silico design of new compounds based on the this compound scaffold with tailored functionalities.

Key aspects of applying machine learning in this context are outlined in Table 2.

| Application | Machine Learning Technique | Required Data | Potential Outcome |

| Reactivity Prediction | Neural Networks, Support Vector Machines | Large datasets of chemical reactions and their outcomes | Identification of novel transformations and reaction conditions |

| Synthesis Optimization | Bayesian Optimization, Genetic Algorithms | Experimental data on reaction yields and conditions | Improved synthetic efficiency and reduced experimental effort |

| Property Prediction (QSAR) | Random Forest, Gradient Boosting | Molecular descriptors and experimental data on biological activity or material properties | In silico design of new functional molecules |

Synergistic Applications in Multi-disciplinary Fields Beyond Traditional Organic Chemistry

The unique combination of a pyrimidine ring and a tertiary alcohol in this compound opens up possibilities for its application in various interdisciplinary fields.

Medicinal Chemistry: Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. gsconlinepress.comnih.govnih.gov Future research could involve the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents. The tertiary alcohol could be a key pharmacophoric feature or a handle for further derivatization.